- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
(3aR,6aR)-6-[(Benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one ist eine chirale Verbindung mit einem Cyclopenta[d][1,3]dioxol-4-one-Grundgerüst, das durch eine Benzyloxymethyl-Gruppe in der 6-Position funktionalisiert ist. Die stereospezifische (3aR,6aR)-Konfiguration gewährleistet eine hohe enantiomere Reinheit, was die Verbindung besonders wertvoll für die asymmetrische Synthese macht. Die präzise Anordnung der Schutzgruppen (Benzyloxy- und Dimethyl-Dioxolane) ermöglicht selektive Reaktivität in weiteren Syntheseschritten. Die stabile cyclische Dioxolan-Struktur schützt empfindliche funktionelle Gruppen unter basischen oder nucleophilen Bedingungen. Diese Verbindung findet Anwendung als Zwischenprodukt in der Synthese komplexer Naturstoffe oder pharmazeutischer Wirkstoffe, insbesondere bei der gezielten Einführung von Stereozentren. Die kristalline Form erleichtert die Handhabung und Lagerung.
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
CAS-Nr.:89291-75-8
MF:C16H18O4
MW:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- SB17781
- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
- 117307-62-7
- CS-13148
- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- 89291-75-8
- AKOS027338313
- P12224
- D72342
- SCHEMBL13702037
- CS-M0400
-
- MDL: MFCD18207158
- Inchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
- InChI-Schlüssel: IMMAKCSFQZGDHG-CABCVRRESA-N
- Lächelt: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 274.12050905g/mol
- Monoisotopenmasse: 274.12050905g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 407
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.8
- XLogP3: 1.1
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 98% | 1g |
¥35752.0 | 2021-09-10 | |
| Chemenu | CM528126-1g |
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 1g |
$4146 | 2023-02-17 | |
| eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2024-06-06 | |
| eNovation Chemicals LLC | D767155-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1330 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 100MG |
¥ 5,603.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 250MG |
¥ 8,962.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-500MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 500MG |
¥ 14,942.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-1G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 1g |
¥ 22,407.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-5G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 5g |
¥ 67,221.00 | 2023-04-13 | |
| Aaron | AR00GUL2-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 95% | 100mg |
$714.00 | 2025-02-10 |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt
Referenz
- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt
Referenz
- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referenz
- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referenz
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- 114948-34-4
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Bestellnummer:A1093375
Bestandsstatus:in Stock
Menge:100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:09
Preis ($):728.0/1213.0
Email:sales@amadischem.com
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Verwandte Literatur
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) Verwandte Produkte
- 35302-50-2( )
- 112722-04-0(Hexadecanoic acid,[(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,5,5a,6,8a,9,10,10a-decahydro-5,5a-dihydroxy-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-4aH-2,8b-epoxyxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-4a-yl]methylester)
- 136759-95-0(2-Hepten-4-one, 7-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-methoxy-7-(phenylmethoxy)-, 4R-4R*(5R*,7S*)-)
- 88559-56-2((3aR,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
- 78907-91-2(2-Cyclopenten-1-one, 2-(1,3-dioxan-2-yl)-4-(phenylmethoxy)-, (R)-)
- 89291-76-9((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)
- 101910-67-2(Dodecanoic acid, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-yl ester)
- 645393-92-6(2-Buten-1-one, 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-[(4-methoxyphenyl)methoxy]-2-methyl-, (2E)-)
- 649774-69-6(2,5-Cyclohexadiene-1,4-dione, 2-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]-3-[(phenylmethoxy)methyl]-)
- 85798-11-4(2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):728.0/1213.0